molecular formula C8H6ClFO2 B2812562 5-Chloro-3-fluoro-2-methylbenzoic acid CAS No. 1365969-71-6

5-Chloro-3-fluoro-2-methylbenzoic acid

Cat. No.: B2812562
CAS No.: 1365969-71-6
M. Wt: 188.58
InChI Key: LKKZEYJSTIPZNM-UHFFFAOYSA-N
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Description

5-Chloro-3-fluoro-2-methylbenzoic acid is an organic compound with the molecular formula C8H6ClFO2. It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine, fluorine, and methyl groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-fluoro-2-methylbenzoic acid typically involves the chlorination and fluorination of 2-methylbenzoic acid. One common method includes the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom. The fluorine atom can be introduced using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and fluorination processes, often using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the halogenation steps .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-fluoro-2-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzoic acids, alcohols, and more complex aromatic compounds depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Chloro-3-fluoro-2-methylbenzoic acid is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: The compound is used in the production of agrochemicals, dyes, and polymers.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-fluoro-3-methylbenzoic acid
  • 3-Chloro-5-fluoro-2-methylbenzoic acid
  • 5-Fluoro-2-methylbenzoic acid

Uniqueness

5-Chloro-3-fluoro-2-methylbenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in various research applications .

Properties

IUPAC Name

5-chloro-3-fluoro-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKZEYJSTIPZNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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